molecular formula C12H14N2O B12326583 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

Cat. No.: B12326583
M. Wt: 202.25 g/mol
InChI Key: KCAYJJSGXZVSAB-JLHYYAGUSA-N
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Description

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a dimethylamino group, a propynyl group, and a benzaldehyde oxime moiety.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(NE)-N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3/b13-10+

InChI Key

KCAYJJSGXZVSAB-JLHYYAGUSA-N

Isomeric SMILES

CN(C)CC#CC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde: Lacks the oxime group but shares the same propynyl and benzaldehyde moieties.

    4-[3-(Dimethylamino)prop-1-ynyl]benzylamine: Contains an amine group instead of the oxime group.

    4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile: Contains a nitrile group instead of the oxime group.

Uniqueness

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties.

Biological Activity

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C12H14N2O
  • CAS Number : 175203-68-6
  • Structure : The compound features a benzaldehyde moiety substituted with a dimethylamino group and an oxime functional group, which is known to influence its interaction with biological targets.

Anticancer Properties

Research indicates that oxime derivatives, including 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime, exhibit significant anticancer properties. A study highlighted that various oximes can act as kinase inhibitors, which are crucial in cancer cell proliferation and survival. Specifically, compounds similar to 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime have shown inhibition against multiple kinases involved in tumorigenesis, such as:

  • Cyclin-dependent kinases (CDKs)
  • Vascular endothelial growth factor receptor 2 (VEGFR-2)
  • Phosphatidylinositol 3-kinase (PI3K)

The IC50 values for some related compounds indicate their potency against cancer cell lines:

CompoundTarget KinaseIC50 (µM)
Indirubin oximeCDK10.025
Indirubin oximeGSK3β0.1
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oximePI3Kα<1

These findings suggest that the compound may inhibit key pathways in cancer progression .

Anti-inflammatory Activity

Oximes have also been recognized for their anti-inflammatory properties. The ability to inhibit lipoxygenase and other inflammatory mediators positions compounds like 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime as potential therapeutic agents for inflammatory diseases. For instance, studies have shown that certain oximes can reduce the production of pro-inflammatory cytokines and modulate immune responses .

The biological activity of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is primarily attributed to its ability to interact with various enzymes and receptors:

  • Kinase Inhibition : By binding to the ATP-binding sites of kinases, it prevents these enzymes from phosphorylating target proteins, thereby disrupting signaling pathways critical for cell growth and survival.
  • Nitric Oxide Generation : Some studies indicate that oximes can promote nitric oxide production, which has implications for vasodilation and immune response modulation .

Case Studies

A notable case study investigated the effects of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime on human colorectal carcinoma cells. The results demonstrated a significant reduction in cell viability at concentrations above 0.5 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis in cancer cells through a mechanism involving oxidative stress .

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